1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide is a heterocyclic compound that features a pyrrolidine ring fused with a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for developing new therapeutic agents.
Preparation Methods
The synthesis of 1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be formed using reagents like halogens (Cl2, Br2).
Cyclization: Intramolecular cyclization reactions can be catalyzed by palladium derivatives to form bicyclic systems.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for synthesizing novel compounds with potential biological activities.
Biology: The compound is used in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory, antimicrobial, and anticancer activities . The pathways involved in these effects include the modulation of signaling pathways and the inhibition of key enzymes involved in disease progression.
Comparison with Similar Compounds
1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds share a similar scaffold and exhibit various biological activities, including antimicrobial and kinase inhibitory activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their CDK2 inhibitory activity and potential anticancer properties.
Pyrrolidine-2,5-diones: These compounds are versatile scaffolds used in drug discovery for their inhibitory activity on carbonic anhydrase isoenzymes.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it can exhibit.
Properties
IUPAC Name |
1-pyrazin-2-ylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c10-9(14)7-2-1-5-13(7)8-6-11-3-4-12-8/h3-4,6-7H,1-2,5H2,(H2,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIHAUNRRHAUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CN=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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